molecular formula C26H26Cl2N8O2 B14018800 5-Chloro-n,n-bis[4-(4,5-dihydro-1h-imidazol-2-ylamino)phenyl]benzene-1,3-dicarboxamide CAS No. 21696-30-0

5-Chloro-n,n-bis[4-(4,5-dihydro-1h-imidazol-2-ylamino)phenyl]benzene-1,3-dicarboxamide

Cat. No.: B14018800
CAS No.: 21696-30-0
M. Wt: 553.4 g/mol
InChI Key: LYIPJJDOGJSDSZ-UHFFFAOYSA-N
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Description

5-Chloro-n,n-bis[4-(4,5-dihydro-1h-imidazol-2-ylamino)phenyl]benzene-1,3-dicarboxamide is a complex organic compound featuring an imidazole moiety. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazole derivatives, including 5-Chloro-n,n-bis[4-(4,5-dihydro-1h-imidazol-2-ylamino)phenyl]benzene-1,3-dicarboxamide, typically involves multi-step reactions. One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Industrial production of such compounds often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-n,n-bis[4-(4,5-dihydro-1h-imidazol-2-ylamino)phenyl]benzene-1,3-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include tert-butylhydroperoxide (TBHP) for oxidation and nickel catalysts for cyclization reactions . The reaction conditions are typically mild, allowing for the inclusion of various functional groups .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted imidazole derivatives .

Scientific Research Applications

5-Chloro-n,n-bis[4-(4,5-dihydro-1h-imidazol-2-ylamino)phenyl]benzene-1,3-dicarboxamide has numerous scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-n,n-bis[4-(4,5-dihydro-1h-imidazol-2-ylamino)phenyl]benzene-1,3-dicarboxamide involves its interaction with specific molecular targets and pathways. The imidazole moiety can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-n,n-bis[4-(4,5-dihydro-1h-imidazol-2-ylamino)phenyl]benzene-1,3-dicarboxamide is unique due to its specific substitution pattern and the presence of multiple imidazole moieties. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

21696-30-0

Molecular Formula

C26H26Cl2N8O2

Molecular Weight

553.4 g/mol

IUPAC Name

5-chloro-1-N,3-N-bis[4-(4,5-dihydro-1H-imidazol-2-ylamino)phenyl]benzene-1,3-dicarboxamide;hydrochloride

InChI

InChI=1S/C26H25ClN8O2.ClH/c27-18-14-16(23(36)32-19-1-5-21(6-2-19)34-25-28-9-10-29-25)13-17(15-18)24(37)33-20-3-7-22(8-4-20)35-26-30-11-12-31-26;/h1-8,13-15H,9-12H2,(H,32,36)(H,33,37)(H2,28,29,34)(H2,30,31,35);1H

InChI Key

LYIPJJDOGJSDSZ-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)Cl)C(=O)NC4=CC=C(C=C4)NC5=NCCN5.Cl

Origin of Product

United States

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